2-(1H-indol-3-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide
Description
This compound features a central acetamide linker connecting a 1H-indol-3-yl moiety to a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl group. The indole ring provides a planar aromatic system, while the tetrahydropyran (THP) substituent on the pyrazole introduces stereoelectronic and solubility-modifying properties.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[1-(oxan-4-yl)pyrazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-18(9-13-10-19-17-4-2-1-3-16(13)17)21-14-11-20-22(12-14)15-5-7-24-8-6-15/h1-4,10-12,15,19H,5-9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSKKFJEAVQQHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole and pyrazole cores. The indole core can be synthesized through Fischer indole synthesis or by cyclization of tryptophan derivatives. The pyrazole core can be synthesized through the reaction of hydrazines with 1,3-diketones. The final step involves coupling the indole and pyrazole cores with the tetrahydropyran moiety using acylation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of indole-3-ylmethanol derivatives.
Substitution: Formation of various substituted indole and pyrazole derivatives.
Scientific Research Applications
This compound has shown promise in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and cancer.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The indole and pyrazole rings are known to bind to various receptors and enzymes, modulating biological processes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Heterocycles
2-(2-Methoxyphenyl)-N-[1-(Oxan-4-yl)-1H-Pyrazol-4-yl]Acetamide (CAS 1798042-20-2)
- Structure : Replaces the indole with a 2-methoxyphenyl group.
- Synthesis : Likely synthesized via similar amide coupling methods, as seen in and , using column chromatography for purification .
N-[2-(1H-Pyrazol-3-yl)-1H-Indol-4-yl]Acetamide (CAS 827318-19-4)
- Structure : Acetamide linked to an indol-4-yl group with a pyrazole at position 2.
- Key Differences : The indole substitution pattern (4-yl vs. 3-yl) alters electronic distribution and steric accessibility. The lack of a THP group reduces conformational rigidity and solubility.
N-(1H-Benzimidazol-2-yl)(1H-Pyrazol-3-yl)Acetamides
- Structure : Replaces indole with benzimidazole.
- The absence of THP diminishes solubility .
Analogues with Functional Group Variations
2-(1-(4-Chlorobenzoyl)-5-Methoxy-2-Methyl-1H-Indol-3-yl)-N-(2-(Pyridin-3-yl)Ethyl)Acetamide
- Structure : Features a 4-chlorobenzoyl and pyridinylethyl group.
- The pyridinylethyl chain introduces basicity, altering pharmacokinetics compared to the neutral THP-pyrazole in the target compound .
N-(3-Chloro-1-(Pyridin-3-yl)-1H-Pyrazol-4-yl)-2-(Methylamino)Acetamide
- Structure: Chloro and pyridinyl substituents on pyrazole, with a methylamino group on the acetamide.
- The methylamino group introduces hydrogen-bonding capability absent in the target .
Analogues with Complex Spirocyclic Systems (B10-B12)
- Structure: Spirocyclic chromane derivatives with fluorobenzyl and spirooxazolidinone groups.
- Fluorine atoms enhance binding via halogen bonds, a feature absent in the target compound .
Comparative Data Table
Biological Activity
2-(1H-indol-3-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide is a complex organic compound that incorporates an indole moiety, a tetrahydropyran ring, and a pyrazole group. These structural features suggest potential biological activities, particularly in medicinal chemistry. Despite limited published studies, the compound's functional groups indicate it may exhibit significant pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C_{15}H_{20}N_{4}O_{2}, with a molecular weight of approximately 270.34 g/mol. The presence of the indole and pyrazole rings is noteworthy, as these structures are commonly associated with various bioactive compounds.
| Property | Value |
|---|---|
| Molecular Formula | C_{15}H_{20}N_{4}O_{2} |
| Molecular Weight | 270.34 g/mol |
| Structural Features | Indole, Pyrazole, Tetrahydropyran |
Pharmacological Potential
The pharmacological effects of this compound have been inferred from its structural components:
- Indole Group : Known for its role in numerous biologically active molecules, including serotonin derivatives and various alkaloids, the indole structure suggests potential neuropharmacological activity.
- Pyrazole Ring : Compounds containing pyrazole have been explored for anti-inflammatory, analgesic, and anticonvulsant properties. This indicates that the compound may interact with inflammatory pathways or central nervous system targets.
- Tetrahydropyran : This ring system is often associated with increased solubility and bioavailability in drug design.
While specific studies on this compound are scarce, it is hypothesized that its biological activity may involve interactions with various molecular targets within cells. These could include:
- Receptor Modulation : Potential interactions with neurotransmitter receptors due to the indole structure.
- Enzyme Inhibition : Possible inhibition of enzymes involved in inflammatory processes attributed to the pyrazole component.
Case Studies and Research Findings
Currently, there are no definitive published studies specifically on the biological activity of this compound. However, related compounds with similar structures have demonstrated promising results in various biological assays:
- Indole Derivatives : Research has shown that indole-based compounds can exhibit significant anticancer and antimicrobial activities.
- Pyrazoles in Drug Development : Pyrazole derivatives have been reported to possess potent anti-inflammatory effects and are under investigation for their use in treating conditions like arthritis and other inflammatory diseases.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound stands out among structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(1H-indol-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-yl)acetamide | Indole and pyrazole rings | Different substitution on pyrazole |
| 3-(indolyl)-pyrazoles | Indole and pyrazole rings | No tetrahydropyran component |
The unique combination of functional groups in 2-(1H-indol-3-y)-N-(1-(tetrahydropyran)-4-yloxy)acetamide suggests distinct chemical properties that may not be present in similar compounds, making it a candidate for further exploration in drug design.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1H-indol-3-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves coupling 2-(1H-indol-3-yl)acetic acid with 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine using carbodiimide-based coupling reagents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF. Yield optimization can be achieved by:
- Temperature Control : Maintaining 0–5°C during activation to minimize side reactions.
- Catalytic DMAP : Adding 4-dimethylaminopyridine (DMAP) to enhance acylation efficiency.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation .
Q. How is structural characterization performed for this compound, and what spectroscopic techniques are critical?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm the indole NH proton (~11.5 ppm), pyrazole/tetrahydropyran protons (δ 3.5–5.5 ppm), and acetamide carbonyl (δ ~170 ppm).
- LC-MS : For molecular weight verification (e.g., ESI-MS m/z ~354.2 [M+H]+).
- IR Spectroscopy : Identification of amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- Elemental Analysis : To validate C, H, N, and O composition .
Advanced Research Questions
Q. How do substituent variations on the pyrazole and tetrahydropyran rings influence biological activity, and how can conflicting SAR data be resolved?
- Methodological Answer :
- SAR Studies : Compare analogs with methyl, chloro, or phenyl substituents on the pyrazole ring (e.g., 1,5-dimethyl vs. 1,3,5-trimethyl). Use in vitro assays (e.g., enzyme inhibition or cell viability) to quantify activity differences.
- Contradiction Resolution : Employ computational docking (AutoDock, Schrödinger) to analyze steric/electronic effects on target binding. For example, bulky substituents on the pyrazole may hinder binding to hydrophobic pockets, while electron-withdrawing groups (e.g., Cl) enhance interactions with polar residues .
Q. What computational strategies are effective in predicting the pharmacokinetic properties and toxicity of this compound?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or pkCSM to estimate solubility, BBB permeability, and CYP450 interactions.
- Toxicity Profiling : Use ProTox-II or PASS Online to predict hepatotoxicity, mutagenicity, and carcinogenicity.
- Validation : Cross-reference computational results with in vitro assays (e.g., Ames test for mutagenicity, hepatic microsomal stability) .
Q. How can reaction mechanisms for novel derivatives be elucidated, particularly for unexpected byproducts?
- Methodological Answer :
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in amide formation) or trapping intermediates with TEMPO.
- DFT Calculations : Gaussian or ORCA to model transition states and identify energetically favorable pathways.
- LC-MS/MS : Detect transient intermediates (e.g., acylurea from EDC-mediated coupling) .
Experimental Design & Data Analysis
Q. What strategies are recommended for resolving discrepancies between computational binding predictions and experimental bioassay results?
- Methodological Answer :
- Docking Refinement : Include explicit water molecules or use induced-fit docking (IFD) to account for protein flexibility.
- MD Simulations : Run 100-ns molecular dynamics (GROMACS/AMBER) to assess binding stability.
- Experimental Validation : Surface plasmon resonance (SPR) or ITC to measure binding affinity/kinetics .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
- Methodological Answer :
- Forced Degradation Studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours. Monitor degradation via HPLC.
- Light/Oxidation Stress : Use ICH guidelines with UV light (ICH Q1B) and H₂O₂.
- Metabolite ID : LC-HRMS with fragmentation to identify hydrolyzed amides or oxidized indole moieties .
Structural and Functional Insights
Q. What crystallographic techniques are suitable for determining the 3D structure of this compound, and how are packing motifs analyzed?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., methanol/water). Resolve structure using SHELX.
- Packing Analysis : Mercury software to visualize π-π stacking (indole-pyrazole) or hydrogen bonds (amide-NH⋯O).
- Thermal Analysis : DSC/TGA to correlate crystallinity with stability .
Synthetic Challenges
Q. How can regioselectivity issues during pyrazole functionalization be mitigated?
- Methodological Answer :
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) for amine protection during coupling.
- Directed Metalation : Employ Pd-catalyzed C-H activation (e.g., with Pd(OAc)₂ and ligands) to direct substitutions.
- Microwave Synthesis : Enhance reaction specificity by reducing time/temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
